(E)-AG 556

Description

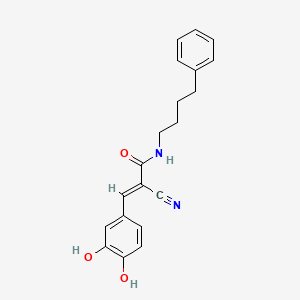

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tyrphostin AG 556

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action for Tyrphostin AG 556, a synthetic, low-molecular-weight compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. The primary focus is its role as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and its subsequent effects on cellular signaling pathways.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Tyrphostin AG 556 functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] The mechanism is centered on the competitive inhibition of substrate binding to the tyrosine kinase domain of EGFR.[1] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades.

AG 556 prevents this initial step by occupying the substrate-binding site of the kinase domain, thereby blocking the phosphorylation of EGFR itself and other downstream substrates.[1][4] This action effectively attenuates the signaling pathways that are dependent on EGFR activation.

Downstream Signaling Consequences

The inhibition of EGFR by AG 556 leads to a cascade of downstream effects, impacting ion channel function, cell cycle progression, and inflammatory responses.

-

Modulation of Ion Channels: Research has extensively documented the effect of AG 556 on various ion channels. It has been shown to increase the activity of large-conductance Ca²⁺-activated K⁺ (BK) channels by decreasing their tyrosine phosphorylation level, which is normally promoted by EGFR.[1][4] Conversely, AG 556 inhibits inwardly-rectifying potassium (Kir) channels, such as Kir2.1 and Kir2.3, by reducing their tyrosine phosphorylation, suggesting that a basal level of EGFR kinase activity is necessary for their normal function.[2][5]

-

Cell Cycle Arrest: By inhibiting EGFR-mediated signaling, AG 556 can induce cell cycle arrest. Studies have shown that it can arrest cells at the G1/S phase transition by preventing the activation of cyclin-dependent kinase 2 (Cdk2).[2]

-

Inhibition of 5-Lipoxygenase (5-LO): More recent studies have identified AG 556 as a potent inhibitor of human 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[6] The mechanism involves covalent binding to cysteine residues near the enzyme's substrate entry site.[6]

Quantitative Data: Inhibitory Potency

The inhibitory activity of AG 556 has been quantified against several molecular targets. The data below is compiled from multiple studies to provide a comparative view of its potency and selectivity.

| Target | Metric | Value | Cell/System | Reference |

| EGFR | IC₅₀ | 1.1 µM | N/A | [2] |

| EGFR | IC₅₀ | 5 µM | N/A | [7] |

| EGF-induced Cell Growth | IC₅₀ | 3 µM | HER14 Cells | [7] |

| HER2/neu | IC₅₀ | >500 µM | N/A | [7] |

| 5-Lipoxygenase (5-LO) | IC₅₀ | 64 nM | Recombinant Human 5-LO | [6] |

| TRPM2 Channel | IC₅₀ | 0.94 µM | HEK293 Cells | [7] |

Key Experimental Protocols

The mechanism of AG 556 has been elucidated through various experimental techniques. Below are summaries of the methodologies employed in key studies.

4.1. Whole-Cell Patch-Clamp for Ion Channel Analysis

This technique was used to measure the effect of AG 556 on ion channel currents in cells engineered to express specific channels (e.g., Kir2.1, Kir2.3, BK channels) in Human Embryonic Kidney (HEK) 293 cells.[2][4][5]

-

Cell Preparation: HEK 293 cells are transfected with plasmids containing the cDNA for the ion channel of interest.

-

Electrophysiology: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Data Acquisition: Membrane currents are recorded in response to specific voltage protocols. AG 556 is applied to the cell via the external solution, and changes in current amplitude and kinetics are measured before, during, and after application to determine its inhibitory or stimulatory effects.

4.2. Immunoprecipitation and Western Blotting for Phosphorylation Analysis

These methods were employed to directly assess the phosphorylation state of EGFR and its downstream targets, such as ion channels, in the presence or absence of AG 556.[4][5]

-

Cell Lysis: Cells treated with or without EGF and/or AG 556 are lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to the target protein (e.g., Kir2.1) is added to the cell lysate to selectively bind and pull down the protein of interest and its associated molecules.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes phosphotyrosine residues. A secondary antibody conjugated to an enzyme is used for detection, allowing for the visualization and quantification of the protein's phosphorylation level.

4.3. 5-Lipoxygenase Activity Assay

To determine the IC₅₀ of AG 556 against 5-LO, a cell-free assay using recombinant human 5-LO was utilized.[6]

-

Enzyme Preparation: Recombinant human 5-LO is purified and prepared in an assay buffer.

-

Inhibition Assay: The enzyme is incubated with various concentrations of AG 556.

-

Activity Measurement: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid). The formation of the product is measured, typically by spectrophotometry or chromatography, to determine the rate of reaction. The concentration of AG 556 that causes 50% inhibition of enzyme activity is determined as the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.

References

- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. (E)-AG 556 | EGFR | TargetMol [targetmol.com]

- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

(E)-AG 556: A Technical Guide to its EGFR Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-AG 556 is a member of the tyrphostin family of protein tyrosine kinase inhibitors with selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of the this compound-mediated inhibition of the EGFR signaling pathway. It includes a summary of its known biochemical activity, detailed experimental protocols for its characterization, and visual representations of the signaling cascade and experimental workflows. Due to the limited availability of specific quantitative data for this compound, representative data from other tyrphostin-class EGFR inhibitors is included to provide a broader context for its potential efficacy and mechanism of action.

Introduction to EGFR and its Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of several tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound: A Selective EGFR Inhibitor

This compound, a tyrphostin, acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates, thereby blocking the initiation of downstream signaling.

Quantitative Data

Specific quantitative data for this compound is limited in the public domain. The available data is summarized in the table below. To provide a more comprehensive understanding of the potential efficacy of tyrphostin-class inhibitors, a second table with representative IC50 values for other tyrphostins against various cancer cell lines is also included.

Table 1: Known Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5 µM | HER14 Cells (EGF-induced growth) | [1][2] |

| Working Concentration | 10 µM | HEK 293 Cells | [3][4] |

| Effect on Phosphorylation | Reduced tyrosine phosphorylation of BK channel α-subunits to 76.5% of control | HEK 293 Cells | [4] |

| Effect on Phosphorylation | Reduced tyrosine phosphorylation of BK channel β1-subunits to 73.1% of control | HEK 293 Cells | [4] |

Table 2: Representative IC50 Values for Other Tyrphostin EGFR Inhibitors

Disclaimer: The following data is for tyrphostins AG494 and AG1478 and is provided as a reference to illustrate the potential range of activity for this class of compounds. These values may not be directly representative of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| AG494 | A549 | Lung Cancer | ~25 | [5][6] |

| DU145 | Prostate Cancer | ~15 | [5][6] | |

| AG1478 | A549 | Lung Cancer | ~5 | [5][6] |

| DU145 | Prostate Cancer | ~3 | [5][6] |

Signaling Pathway

The primary mechanism of this compound is the direct inhibition of EGFR kinase activity. This action blocks the phosphorylation of the receptor and subsequently inhibits the activation of major downstream signaling pathways.

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

EGFR Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on EGFR kinase activity in a cell-free system.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP (γ-32P-ATP for radiometric assay, or cold ATP for luminescence-based assays)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in kinase buffer to create a range of concentrations.

-

In a 96-well plate, add the EGFR kinase domain and the peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radiometric assays or a luminescence-based ATP detection kit).

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, DU145)

-

Complete cell culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK) in whole-cell lysates.

Materials:

-

Cancer cell lines

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and capture the image.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Workflow for Western Blot analysis of EGFR pathway phosphorylation.

Conclusion

This compound is a selective inhibitor of EGFR tyrosine kinase. While specific quantitative data on its efficacy across various cancer cell lines and its direct impact on key downstream signaling molecules like Akt and ERK are not extensively documented in publicly available literature, the provided protocols offer a robust framework for its comprehensive characterization. The representative data from other tyrphostin-class inhibitors suggest that this compound holds potential as a tool for cancer research and drug development. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. AG 556 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. EGFR Inhibition | EGFR Inhibitor Review & List [selleckchem.com]

- 3. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

(E)-AG 556 and the TNF-α Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in orchestrating the immune response and cellular homeostasis. Dysregulation of the TNF-α signaling cascade is a hallmark of numerous inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. (E)-AG 556, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been investigated for its immunomodulatory and anti-inflammatory properties. While sometimes referred to as a TNF-α inhibitor, its mechanism of action is not direct. This technical guide delineates the intricate relationship between this compound and the TNF-α signaling cascade, focusing on its role as a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor and the subsequent indirect modulation of TNF-α-mediated cellular responses.

This compound: A Selective EGFR Tyrosine Kinase Inhibitor

This compound is a synthetic, cell-permeable compound that functions as a competitive inhibitor of ATP binding to the kinase domain of EGFR. Its inhibitory activity against EGFR has been quantified, demonstrating selectivity over other related kinases like ErbB2.

Quantitative Data: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Notes |

| EGFR | 1.1 µM | Epidermal Growth Factor Receptor kinase inhibitor[1]. |

| ErbB2 | > 500 µM | Demonstrates selectivity for EGFR over ErbB2[1]. |

The TNF-α Signaling Cascade: An Overview

TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). TNFR1 is ubiquitously expressed and is the primary mediator of TNF-α's pro-inflammatory and apoptotic effects. Upon ligand binding, TNFR1 trimerizes and recruits a series of adaptor proteins to form Complex I, which activates downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways culminate in the transcription of genes involved in inflammation, cell survival, and immunity.

Crosstalk Between EGFR and TNF-α Signaling

A growing body of evidence reveals a significant interplay between the EGFR and TNF-α signaling pathways. This crosstalk is bidirectional and context-dependent, influencing cellular outcomes such as inflammation, proliferation, and apoptosis.

-

TNF-α-induced EGFR Upregulation: In certain cell types, such as human colonic myofibroblasts, prolonged exposure to TNF-α leads to an increase in the expression of EGFR at the cell surface. This upregulation can sensitize cells to EGFR ligands like EGF and heparin-binding EGF-like growth factor (HB-EGF), leading to enhanced EGFR tyrosine kinase activity and prolonged activation of downstream pathways like the ERK/MAPK cascade[2][3].

-

EGFR-mediated Regulation of TNF-α Signaling: EGFR can directly regulate the TNF-α signaling pathway. Recent studies have shown that the kinase domain of EGFR can directly phosphorylate TNFR1 on tyrosine residues within its death domain[4][5]. This phosphorylation event can suppress the formation of the pro-inflammatory Complex I and subsequent activation of the NF-κB pathway[4][5].

This compound's Indirect Modulation of the TNF-α Signaling Cascade

Given that this compound is a selective EGFR inhibitor, its effects on the TNF-α signaling cascade are primarily indirect, stemming from the blockade of EGFR's tyrosine kinase activity. By inhibiting EGFR, this compound can prevent the EGFR-mediated phosphorylation of TNFR1. This abrogation of inhibitory phosphorylation can lead to an enhanced TNF-α-induced activation of the NF-κB pathway. Therefore, in contrast to a direct inhibitory effect, this compound may potentiate TNF-α-induced pro-inflammatory signaling in contexts where EGFR-mediated suppression is dominant.

Experimental Protocols

Measurement of TNF-α Secretion by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for quantifying the concentration of TNF-α in cell culture supernatants.

Materials:

-

Human TNF-α ELISA Kit (e.g., from Chondrex, Inc., FineTest, or Abcam)

-

Cell culture supernatant samples

-

Recombinant human TNF-α standard

-

Sample/Standard/Detection Antibody Dilution Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

96-well ELISA plate pre-coated with anti-human TNF-α capture antibody

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

-

Standard Curve Preparation: Perform serial dilutions of the recombinant human TNF-α standard in the dilution buffer to generate a standard curve. A typical range is 1000 pg/mL to 15.6 pg/mL.

-

Sample Preparation: Centrifuge cell culture supernatants at 10,000 x g for 5 minutes to remove cellular debris. Dilute samples as necessary in the dilution buffer.

-

Incubation: Add 100 µL of standards and samples in duplicate to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash each well three to four times with 300 µL of Wash Buffer.

-

Detection Antibody: Add 100 µL of the biotinylated anti-human TNF-α detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 5.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step as described in step 5.

-

Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding TNF-α concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.

Western Blot Analysis of Phosphorylated NF-κB p65 and p38 MAPK

This protocol describes the detection of activated NF-κB and p38 MAPK pathways through the analysis of their phosphorylated forms.

Materials:

-

Cell lysates

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein (e.g., anti-total p65).

Conclusion

This compound is a valuable research tool for investigating the intricate signaling networks involving receptor tyrosine kinases and inflammatory pathways. Its primary mechanism of action is the selective inhibition of EGFR tyrosine kinase. The effect of this compound on the TNF-α signaling cascade is indirect and complex, primarily mediated through the well-documented crosstalk between the EGFR and TNF-α pathways. Rather than being a direct inhibitor of TNF-α, this compound's blockade of EGFR can modulate TNF-α-induced signaling, potentially enhancing pro-inflammatory responses in specific cellular contexts. This nuanced understanding is crucial for the accurate interpretation of experimental data and for the rational design of therapeutic strategies targeting these interconnected pathways. Further research is warranted to fully elucidate the diverse and context-dependent outcomes of EGFR inhibition on TNF-α-mediated cellular processes.

References

- 1. AG 556 | CAS 133550-41-1 | Tyrphostin AG 556 | Tocris Bioscience [tocris.com]

- 2. chondrex.com [chondrex.com]

- 3. TNF-α induces upregulation of EGFR expression and signaling in human colonic myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR inhibits TNF-α-mediated pathway by phosphorylating TNFR1 at tyrosine 360 and 401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(E)-AG 556: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery as part of the tyrphostin family of compounds marked a significant step in the development of targeted therapies for diseases characterized by excessive EGFR signaling, such as cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of the key signaling pathways it modulates.

Discovery and Background

This compound belongs to the tyrphostin class of protein tyrosine kinase inhibitors, which were first systematically explored by Gazit and colleagues. These low molecular weight compounds were designed to compete with the substrate at the catalytic domain of the EGFR kinase. This compound emerged as a potent and selective inhibitor of EGFR, demonstrating the potential for developing targeted antiproliferative agents for diseases driven by hyperactivity of protein tyrosine kinases. Beyond its effects on EGFR, this compound has also been shown to block the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS), indicating its potential in inflammatory conditions.

Chemical Properties

| Property | Value |

| Chemical Name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide |

| Synonyms | Tyrphostin AG 556, AG 556 |

| Molecular Formula | C₂₀H₂₀N₂O₃ |

| Molecular Weight | 336.38 g/mol |

| CAS Number | 133550-41-1 |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |

Synthesis

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

General Synthetic Scheme

The synthesis involves the condensation of 3,4-dihydroxybenzaldehyde with N-(4-phenylbutyl)-2-cyanoacetamide in the presence of a catalyst such as piperidine or ammonium acetate in a suitable solvent like ethanol, followed by reflux.

Diagram of the general synthetic scheme for this compound:

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Representative)

-

Preparation of N-(4-phenylbutyl)-2-cyanoacetamide:

-

To a solution of 4-phenylbutylamine in a suitable solvent (e.g., dichloromethane), add ethyl cyanoacetate.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

-

Knoevenagel Condensation:

-

Dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and N-(4-phenylbutyl)-2-cyanoacetamide (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of piperidine or ammonium acetate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase and the suppression of LPS-induced TNF-α production.

Inhibition of EGFR Signaling

This compound is a selective inhibitor of EGFR tyrosine kinase. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and subsequent signal transduction.

Diagram of the EGFR signaling pathway and the inhibitory action of this compound:

Caption: EGFR signaling pathway and its inhibition by this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (EGFR Kinase) | In vitro kinase assay | ~1.1 - 5 µM | Multiple sources |

| IC₅₀ (ErbB2/HER2 Kinase) | In vitro kinase assay | > 100 µM | Multiple sources |

| Cell Growth Inhibition (A431 cells) | Cell proliferation assay | ~10 µM | Based on tyrphostin studies |

Inhibition of LPS-Induced TNF-α Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. LPS binding to Toll-like receptor 4 (TLR4) on macrophages triggers intracellular signaling cascades, primarily involving the NF-κB and p38 MAPK pathways, leading to the transcription and release of pro-inflammatory cytokines like TNF-α. This compound has been shown to inhibit this process, although the precise mechanism of this action downstream of TLR4 is still under investigation.

Diagram of the LPS-induced TNF-α production pathway and the inhibitory action of this compound:

Caption: LPS-induced TNF-α production pathway.

Effects on Cell Cycle

By inhibiting EGFR signaling, this compound can induce cell cycle arrest, primarily at the G1/S transition. This is a consequence of the downstream effects of EGFR inhibition on the expression and activity of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

| Parameter | Cell Line | Treatment Concentration | Effect |

| Cell Cycle Arrest | Various cancer cell lines | 10-50 µM | Increased proportion of cells in G1 phase |

Experimental Protocols

EGFR Kinase Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution in DMSO

-

Phosphotyrosine-specific antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the EGFR kinase and the peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody and a suitable detection method (e.g., ELISA or Western blot).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells that overexpress EGFR (e.g., A431 cells).

-

Reagents and Materials:

-

A431 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

-

Procedure:

-

Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

LPS-Induced TNF-α Production Inhibition Assay (ELISA)

This assay measures the ability of this compound to inhibit the secretion of TNF-α from macrophages stimulated with LPS.

-

Reagents and Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution in DMSO

-

Human or mouse TNF-α ELISA kit

-

24-well cell culture plate

-

-

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the percentage of TNF-α inhibition for each concentration of this compound.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a valuable research tool for studying EGFR-driven cellular processes and inflammatory responses. Its well-defined synthesis and selective biological activity make it a cornerstone compound in the investigation of tyrosine kinase inhibition. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of oncology and inflammation. Further investigation into the precise mechanisms of its anti-inflammatory effects may unveil new therapeutic applications for this and related compounds.

An In-Depth Technical Guide to the (E)-AG 556 Tyrphostin Family of Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tyrphostins are a family of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs). This guide focuses on (E)-AG 556, a member of the tyrphostin family, and its analogs, providing a comprehensive overview of their mechanism of action, biological effects, and the experimental protocols used for their evaluation. This compound, also known as Tyrphostin AG-556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its chemical name is (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide. This guide will delve into the quantitative data associated with its inhibitory activity, detailed experimental methodologies, and the signaling pathways it modulates.

Core Mechanism of Action

This compound and related tyrphostins act as competitive inhibitors at the substrate-binding site of protein tyrosine kinases.[1] Specifically, this compound demonstrates high selectivity for the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades. This compound blocks this autophosphorylation, thereby inhibiting the activation of these pathways.[3]

Quantitative Data

The inhibitory potency of this compound and other tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing the efficacy of different inhibitors and understanding their selectivity.

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| This compound | EGFR | 5 µM | In vitro kinase assay | [2] |

| AG 494 | EGFR | 1.2 µM (autophosphorylation) | In vitro | [4] |

| AG 1478 | EGFR | 3 nM | In vitro | [4] |

Table 1: Inhibitory Potency of Selected Tyrphostins. This table summarizes the IC50 values of this compound and other notable tyrphostins against their primary target, EGFR. The varying potencies highlight the structure-activity relationships within the tyrphostin family.

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the EGFR signaling cascade. By preventing the initial autophosphorylation of the receptor, this compound effectively blocks the activation of major downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K/AKT pathways.[3] These pathways are critical for cell proliferation, survival, and migration.

Figure 1: EGFR Signaling Pathway and Inhibition by this compound. This diagram illustrates the activation of the EGFR signaling cascade by EGF and its subsequent downstream pathways, RAS/RAF/MEK/ERK and PI3K/AKT, leading to cellular responses. This compound inhibits the autophosphorylation of EGFR, thereby blocking these signaling events.

In addition to its effects on cancer cell signaling, this compound has been shown to modulate the activity of ion channels. For instance, it increases the activity of large conductance Ca2+-activated K+ (BK) channels by inhibiting their tyrosine phosphorylation by EGFR kinase.[1][5] This suggests a broader role for this compound in cellular physiology beyond its anti-proliferative effects.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the accurate interpretation of data and for designing future studies. Below are detailed protocols for key experiments used to characterize the this compound family of inhibitors.

Synthesis of this compound

The synthesis of this compound and its analogs often involves a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

Protocol: Knoevenagel Condensation for Tyrphostin Synthesis

-

Reactant Preparation: Dissolve 3,4-dihydroxybenzaldehyde and N-(4-phenylbutyl)-2-cyanoacetamide in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate, to the reaction mixture.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, cool the mixture and collect the precipitated product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay is used to determine the IC50 value of this compound against EGFR.

Protocol: EGFR Kinase Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the desired concentrations of this compound in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiation: Start the reaction by adding ATP (containing a radiolabel, e.g., [γ-³²P]ATP, or for non-radioactive assays, unlabeled ATP).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: In Vitro EGFR Kinase Inhibition Assay Workflow. This diagram outlines the key steps involved in determining the inhibitory activity of this compound on EGFR kinase.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to assess the effect of this compound on EGFR autophosphorylation in a cellular context.

Protocol: Western Blotting

-

Cell Culture and Treatment: Culture a suitable cancer cell line with high EGFR expression (e.g., A431 cells) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. Stimulate the cells with EGF to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Normalize the p-EGFR signal to the total EGFR or a loading control like β-actin.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This technique is employed to measure the activity of ion channels, such as BK channels, and how they are affected by this compound.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Use cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing BK channels).[1]

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows control of the membrane potential and measurement of the total current across the cell membrane.

-

Data Recording: Record baseline channel activity using a patch-clamp amplifier and data acquisition software. Apply a voltage protocol to elicit channel opening.

-

Drug Application: Perfuse the cell with a solution containing this compound and record the changes in channel activity.

-

Data Analysis: Analyze the recorded currents to determine changes in parameters such as current amplitude, open probability, and gating kinetics.

Figure 3: Whole-Cell Patch-Clamp Workflow. This diagram shows the sequence of steps for investigating the modulatory effects of this compound on ion channel activity.

Conclusion

This compound is a valuable tool for studying EGFR-mediated signaling and its downstream consequences. Its selectivity for EGFR makes it a useful probe for dissecting the roles of this receptor in various cellular processes. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and other members of the tyrphostin family. A thorough understanding of these methodologies is paramount for researchers and drug development professionals seeking to explore the therapeutic potential of targeting protein tyrosine kinases. Further research into the broader kinase selectivity profile and in vivo efficacy of this compound will continue to elucidate its potential as a therapeutic agent.

References

- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

(E)-AG 556: A Technical Guide to its Downstream Signaling Effects

(E)-AG 556 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cellular signaling pathways that regulate cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a compilation of findings from various scientific studies and includes quantitative data, experimental protocols, and visual representations of the signaling pathways involved.

Inhibition of EGFR Phosphorylation

This compound exerts its primary effect by inhibiting the autophosphorylation of EGFR, a critical step in the activation of its downstream signaling cascades. The inhibitory concentration (IC50) for this activity has been determined to be 5 µM .

Table 1: Inhibitory Activity of this compound on EGFR

| Target | IC50 | Cell Line/System | Reference |

| EGFR | 5 µM | HER14 cells | [1] |

Downstream Signaling Pathways

The inhibition of EGFR by this compound triggers a cascade of effects on various downstream signaling molecules and pathways, influencing a range of cellular processes from ion channel activity to cell cycle progression and inflammatory responses.

Modulation of Ion Channel Activity

This compound has been shown to modulate the activity of several potassium channels, primarily through its inhibition of EGFR-mediated phosphorylation.

This compound increases the activity of BK channels.[1] Inhibition of EGFR by AG 556 leads to decreased tyrosine phosphorylation of the BK channel subunits, resulting in enhanced channel activity.[1] In BK-HEK 293 cells, 10 μM AG 556 increased the voltage-dependent BK current to 151.8% of the control at +70 mV.[2]

Table 2: Effect of this compound on BK Channel Activity

| Channel | Concentration of this compound | Effect on Current | Cell Line | Reference |

| BK channels | 10 µM | 151.8% of control | BK-HEK 293 cells | [2] |

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at the G1/S phase transition. This effect is a common consequence of EGFR inhibition, as EGFR signaling is crucial for cell cycle progression. While the precise percentage of cells arrested by this compound is not specified in the available literature, studies on EGFR inhibition in cell lines like A431 have demonstrated a block in the G1 phase, preventing entry into the S phase.[3]

Regulation of Inflammatory Cytokines

This compound has been shown to modulate the production of key inflammatory cytokines, TNF-α and IFN-γ. As a selective EGFR inhibitor, it can block LPS-induced TNF-α production.

Crosstalk with STAT3 Signaling

Recent evidence suggests a complex interplay between EGFR and STAT3 signaling pathways. Inhibition of EGFR can sometimes lead to the activation of STAT3 as a resistance mechanism in cancer cells.[3][4] While direct studies on the effect of this compound on STAT3 phosphorylation are limited, its role as an EGFR inhibitor places it within this signaling crosstalk. The activation of STAT3 in response to EGFR inhibitors can be mediated by various upstream kinases, including Janus kinases (JAKs) and Src family kinases.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Western Blotting for Phosphorylated EGFR

Objective: To determine the effect of this compound on the phosphorylation status of EGFR.

Protocol:

-

Cell Culture and Treatment: Culture EGFR-expressing cells (e.g., A431) to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Whole-Cell Patch Clamp for BK Channels

Objective: To measure the effect of this compound on BK channel currents.

Protocol:

-

Cell Preparation: Use cells expressing BK channels (e.g., BK-HEK 293 cells).

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The standard pipette solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA (pH 7.2). The bath solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 2 CaCl2 (pH 7.4).

-

Recording Procedure: Establish a whole-cell configuration. Apply a series of voltage steps (e.g., from -80 mV to +80 mV) to elicit BK currents.

-

Drug Application: Perfuse the bath with a solution containing this compound at the desired concentration.

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., +70 mV) before and after drug application. Calculate the percentage change in current.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., A431) and treat with this compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]

ELISA for TNF-α

Objective: To quantify the effect of this compound on TNF-α production.

Protocol:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound. Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Use a commercial human TNF-α ELISA kit. Coat a 96-well plate with a capture antibody against TNF-α.

-

Incubation: Add standards and samples to the wells and incubate.

-

Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.

Visualizations

Signaling Pathways and Workflows

References

- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGF induces cell cycle arrest of A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Structure-Activity Relationship of (E)-AG 556: A Tyrphostin-Based EGFR Inhibitor

(An In-depth Technical Guide for Researchers)

Introduction:

(E)-AG 556 is a member of the tyrphostin family of protein tyrosine kinase inhibitors, demonstrating selective inhibition of the Epidermal Growth Factor Receptor (EGFR). As a derivative of benzylidene malononitrile, its biological activity is intrinsically linked to its structural features. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the quantitative inhibitory data, experimental methodologies, and key signaling pathways, offering a foundational understanding for the rational design of novel EGFR inhibitors.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs against EGFR is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the malononitrile and amide moieties. The following table summarizes the key quantitative data from seminal studies on this class of compounds. The core structure is 3,4-dihydroxybenzylidene malononitrile, which forms the foundation of this compound.

| Compound ID | R1 | R2 | R3 | R4 | R5 | EGFR Kinase IC50 (µM) | Cell Growth Inhibition IC50 (µM) |

| This compound Core | H | OH | OH | H | H | 1.1 - 5 | ~25 |

| Analog 1 | H | H | H | H | H | > 100 | > 100 |

| Analog 2 | H | OH | H | H | H | 25 | 50 |

| Analog 3 | H | H | OH | H | H | 20 | 40 |

| Analog 4 | OH | OH | OH | H | H | 0.7 | 15 |

| Analog 5 | H | OCH3 | OH | H | H | 10 | 30 |

| Analog 6 | H | Cl | Cl | H | H | 50 | > 100 |

| Analog 7 | H | NO2 | H | H | H | > 100 | > 100 |

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs relies on robust biochemical and cell-based assays. The following are detailed methodologies for key experiments.

EGFR Kinase Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR tyrosine kinase.

Materials:

-

Purified recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

[γ-³²P]ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the EGFR kinase domain and the poly(Glu, Tyr) substrate in the kinase reaction buffer.

-

Add the test compound at various concentrations to the reaction mixture. A control with DMSO alone is included.

-

Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper filters.

-

Wash the filters extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (In Situ)

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that overexpress EGFR.

Materials:

-

Human epidermoid carcinoma cell line A431 (or other suitable EGFR-overexpressing cell lines)

-

Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., resazurin)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed A431 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTT reagent to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the EGFR signaling pathway and a typical experimental workflow for the evaluation of this compound analogs.

Initial Characterization of (E)-AG 556: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-AG 556 is a tyrphostin derivative identified as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This document provides a comprehensive technical overview of the initial characterization of this compound, summarizing its known mechanisms of action, key experimental findings, and the methodologies employed in these early-stage investigations. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of tyrosine kinase activity. Its principal targets identified in initial studies include:

-

Epidermal Growth Factor Receptor (EGFR): this compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.

-

Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor-α (TNF-α) Production: The compound has been shown to block the production of TNF-α, a pro-inflammatory cytokine, in response to LPS stimulation.[1] This suggests a potential therapeutic role for this compound in inflammatory conditions.

-

Cyclin-Dependent Kinase 2 (Cdk2) Activation: Studies have revealed that this compound can arrest the cell cycle at the late G1 and S phases by inhibiting the activation of Cdk2, a key regulator of cell cycle progression.[2]

-

Inwardly Rectifying Potassium (Kir2.1) Channels: this compound has been demonstrated to inhibit the function of Kir2.1 channels, which are important for maintaining the resting membrane potential in various cell types, including cardiac myocytes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

| Target/Process | Metric | Value | Cell Line/System | Reference |

| EGFR Inhibition | IC50 | 5 µM | HER14 cells | [4][5] |

| Cell Cycle Arrest | Phase | Late G1 & S | Not Specified | [2] |

| Kir2.1 Channel Inhibition | Effect | Inhibition | HEK 293 cells | [3] |

| Kir2.1 Channel Mutant | Effect of this compound | Conclusion | Reference |

| Y242 Mutation | Dramatically Reduced Inhibition | Tyrosine at position 242 is critical for the inhibitory action of this compound. | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

LPS-Induced TNF-α Signaling Pathway

Caption: LPS-induced TNF-α production pathway and the proposed site of this compound inhibition.

Experimental Workflow for a Tyrosine Kinase Inhibitor

Caption: A general experimental workflow for characterizing a tyrosine kinase inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of initial findings. The following sections outline the methodologies for key experiments cited in the characterization of this compound.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against EGFR.

Methodology:

-

Reagents: Recombinant human EGFR, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), this compound, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

Procedure:

-

A reaction mixture containing EGFR and the peptide substrate in kinase assay buffer is prepared.

-

This compound is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescent ADP-Glo™ Kinase Assay or a fluorescence-based assay.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Growth Inhibition Assay (HER14 Cells)

Objective: To assess the effect of this compound on the proliferation of EGFR-expressing cells.

Methodology:

-

Cell Line: HER14 cells, which overexpress the human EGFR.

-

Procedure:

-

HER14 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound.

-

The plates are incubated for a period of time (e.g., 72 hours).

-

Cell viability is assessed using a standard method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

-

The IC50 value for growth inhibition is determined from the resulting dose-response curve.

-

LPS-Induced TNF-α Secretion Assay in Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of TNF-α in response to an inflammatory stimulus.

Methodology:

-

Cell Line: A macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Procedure:

-

Macrophages are plated and pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.

-

After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The inhibitory effect of this compound on TNF-α secretion is calculated relative to the LPS-stimulated control.

-

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Procedure:

-

Cells are treated with this compound at a concentration known to inhibit proliferation.

-

After a suitable incubation period (e.g., 24-48 hours), the cells are harvested.

-

The cells are fixed (e.g., with 70% ethanol) and stained with a DNA-binding fluorescent dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to determine the point of cell cycle arrest.

-

Whole-Cell Patch-Clamp Electrophysiology (Kir2.1 Channels)

Objective: To characterize the effect of this compound on the function of Kir2.1 channels.

Methodology:

-

Cell Line: A cell line stably expressing human Kir2.1 channels (e.g., HEK 293).

-

Procedure:

-

Whole-cell currents are recorded using the patch-clamp technique.

-

A voltage-clamp protocol is applied to elicit Kir2.1 channel currents.

-

This compound is applied to the cells at various concentrations via the bath solution.

-

The effect of the compound on the current amplitude and kinetics is recorded and analyzed.

-

A dose-response curve for the inhibition of the Kir2.1 current is generated.

-

Conclusion

The initial characterization of this compound reveals it to be a multi-faceted tyrosine kinase inhibitor with potent activity against EGFR and the capacity to modulate inflammatory responses and cell cycle progression. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacological properties, and evaluating its efficacy and safety in more advanced preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR Inhibition | EGFR Inhibitor Review & List [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

(E)-AG 556: A Technical Guide to its Selectivity for the Epidermal Growth Factor Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-AG 556 is a member of the tyrphostin family of protein tyrosine kinase inhibitors. This document provides a detailed overview of its selectivity for the Epidermal Growth Factor Receptor (EGFR). While comprehensive kinase selectivity profiling data in the public domain is limited, available information indicates a notable selectivity for EGFR over the closely related ErbB2 receptor. This guide summarizes the current understanding of this compound's inhibitory activity, presents plausible experimental methodologies for its characterization, and visualizes the key signaling pathways involved.

Introduction to this compound and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[1][2][3] this compound, a tyrphostin, has been identified as an inhibitor of EGFR.[4][5][6] Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of protein tyrosine kinases.[1] This technical guide delves into the specifics of this compound's selectivity for EGFR.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against EGFR and, to a lesser extent, other kinases. The available data demonstrates a significant preference for EGFR over the closely related HER2/ErbB2 receptor.

| Target Kinase | IC50 Value | Cell Line / Assay Type | Reference |

| EGFR | 1.1 µM | Biochemical Kinase Assay | [4] |

| ErbB2 (HER2) | > 500 µM | Biochemical Kinase Assay | [4] |

| EGF-induced cell growth | 5 µM | HER14 cells | [5][6] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the IC50 values of this compound are not publicly available, this section outlines representative methodologies based on standard practices in the field for biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Objective: To determine the IC50 value of this compound against purified EGFR kinase.

Materials:

-